molecular formula C7H12O4 B1205061 2,2-Dimethylglutaric acid CAS No. 681-57-2

2,2-Dimethylglutaric acid

Cat. No.: B1205061
CAS No.: 681-57-2
M. Wt: 160.17 g/mol
InChI Key: BTUDGPVTCYNYLK-UHFFFAOYSA-N
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Description

2,2-Dimethylglutaric acid is an alpha,omega-dicarboxylic acid that is pentanedioic acid with two methyl groups substituted at position C-2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of this compound is C7H12O4, and its molecular weight is 160.1678 . The IUPAC Standard InChI is InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) .


Physical and Chemical Properties Analysis

This compound is a white granular powder . It has a melting point of 82-86 °C (lit.) . The vapour pressures of this compound at different temperatures have been studied using the Knudsen mass-loss effusion technique .

Scientific Research Applications

Radiolysis in Model Compounds

2,2-Dimethylglutaric acid's derivatives, specifically 2,4-Dimethylglutaric acid (2,4-DMGA), have been studied for their reaction with hydroxyl radicals generated radiolytically in aqueous solutions. The study provides insights into the decay mechanisms of 2,4-DMGA radicals, their interaction with oxygen, and the formation of various compounds like hydroxy- and carbonyl-containing products, suggesting its potential application in understanding radiolysis mechanisms of similar compounds (Ulański, Bothe, Rosiak, & Sonntag, 1996).

Conformational Structure Analysis in Model Compounds

Research on the dimethyl esters of 2,2,4-trimethylglutaric acid and isomers of 2-methoxymethyl-2,2,4-dimethylglutaric acids provides insights into the conformational structure of these compounds. This study, utilizing NMR and vibrational spectroscopic methods, is relevant for understanding the structural aspects of similar compounds, including this compound (Doskočilová et al., 1985).

Applications in Hydrophilic Polymer Research

Derivatives of this compound have been used in the synthesis of hydrophilic polymers. Stereiosomeric anhydrides and acids derived from these compounds have been prepared and analyzed, highlighting their importance in polymer research (Ševčík, Doskočilová, & Přádný, 1981).

Hydrogen Bonding Studies

A study involving 2,2-dimethylbutynoic acid, which is structurally similar to this compound, reveals insights into intermolecular hydrogen bonding. Such studies are crucial for understanding molecular recognition and self-assembly processes in chemistry (Wash, Maverick, Chiefari, & Lightner, 1997).

Coordination Polymers and Material Science

This compound has been used in the hydrothermal synthesis and characterization of coordination polymers, highlighting its role in material science and the development of novel compounds with potential applications in various fields (Köse Yaman et al., 2019).

Safety and Hazards

2,2-Dimethylglutaric acid is relatively safe, but certain precautions should be taken. It is recommended to wear appropriate protective equipment, avoid direct skin contact, and avoid inhaling its dust or vapor . It is also advised to keep it away from fire sources and other flammable materials .

Relevant Papers A paper titled “Syntheses and Characterizations of 2,2-Dimethylglutarate Complexes with a Flexible 1,4-bis (imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene” provides information on the synthesis and characterization of 2,2-Dimethylglutarate complexes . The paper discusses the successful synthesis of five new coordination polymers using this compound and 1,4-bis (imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene under hydrothermal conditions .

Properties

IUPAC Name

2,2-dimethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUDGPVTCYNYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021585
Record name 2,2-Dimethylpentanedioic acid
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-57-2
Record name 2,2-Dimethylglutaric acid
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Record name 2,2-Dimethylglutaric acid
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Record name 681-57-2
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Record name 2,2-Dimethylpentanedioic acid
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Record name 2,2-dimethylglutaric acid
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Record name 2,2-DIMETHYLGLUTARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2,2-Dimethylglutaric acid (H2dmg) in recent research?

A1: this compound is primarily employed as a building block in the synthesis of coordination polymers (CPs) [, , ]. These CPs are formed through hydrothermal reactions of H2dmg with various metal ions and bis(triazole)-derived or imidazole-based ligands.

Q2: How does the structure of the auxiliary ligand impact the dimensionality of the resulting CPs?

A2: Research indicates that the flexibility and steric hindrance of the auxiliary ligand play a crucial role in determining the final structure of the CPs []. For instance, using 1,4-di(1H-imidazol-1-yl)butane (bib) resulted in a 2D layered structure, while employing 1,4-bis((1H-imidazol-1-yl)methyl)benzene (pbix) led to a 3D framework with interpenetration. The use of a sterically hindered ligand like 1,1’-((2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)) bis(1H-imidazole) (ptmbix) yielded a 3D coordination polymer with a distinct topology [].

Q3: What interesting property was observed in a CP synthesized using H2dmg and what applications does it suggest?

A3: A coordination polymer, [Co2(μ-dmg)2(μ-pbtx)2]n, synthesized using H2dmg and 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (pbtx) exhibited promising ammonia (NH3) sensing properties []. This finding suggests potential applications of H2dmg-based CPs in sensor development, particularly for detecting NH3 vapor.

Q4: Is there information available on the sublimation properties of H2dmg?

A4: Yes, thermodynamic studies utilizing the Knudsen mass-loss effusion technique have determined the vapor pressures of H2dmg at various temperatures []. These studies provided insights into the standard molar enthalpies and entropies of sublimation for H2dmg, contributing to a deeper understanding of its physical properties.

Q5: Beyond CP synthesis, are there other known applications of H2dmg?

A5: Research from the 1950s investigated the impact of various compounds, including H2dmg, on cholesterol solubility in coconut oil []. Interestingly, H2dmg was found to decrease cholesterol solubility by forming an insoluble crystalline clathrate with cholesterol. This finding, although dated, hints at the potential of H2dmg and its derivatives in influencing cholesterol behavior, potentially opening avenues for future research in this area.

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